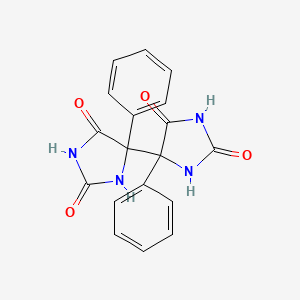

Diphenylhydantil

Description

Structure

3D Structure

Properties

CAS No. |

18749-95-6 |

|---|---|

Molecular Formula |

C18H14N4O4 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

5-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C18H14N4O4/c23-13-17(21-15(25)19-13,11-7-3-1-4-8-11)18(12-9-5-2-6-10-12)14(24)20-16(26)22-18/h1-10H,(H2,19,21,23,25)(H2,20,22,24,26) |

InChI Key |

ZRUGFCSNTLNZEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |

Synonyms |

diphenylhydantil |

Origin of Product |

United States |

Historical Trajectories and Milestones in Diphenylhydantoin Research

Early Synthesis and Initial Characterization (1908)

Diphenylhydantoin, chemically known as 5,5-diphenylimidazolidine-2,4-dione, was first synthesized in 1908 by the German chemist Professor Heinrich Biltz at the University of Kiel. wikipedia.orgclockss.org The synthesis was not the result of a targeted search for a therapeutic agent but rather an exploration in organic chemistry. clockss.org Biltz, whose primary interests included the chemistry of uric acid and autoxidation, developed a method that has since become a classic route for preparing 5,5-diarylhydantoins. wikipedia.orgsci-hub.se

The original procedure, now referred to as the Biltz synthesis, involves a base-catalyzed condensation reaction between benzil (B1666583) and urea (B33335). nih.govmorressier.comcutm.ac.in In this reaction, an ethanolic alkaline solution of the two reactants is heated, leading to the formation of the hydantoin (B18101) ring structure through a process analogous to the benzilic acid rearrangement. sci-hub.senih.gov The mechanism involves the addition of the urea anion to one of the carbonyl groups of benzil, followed by cyclization and a 1,2-phenyl shift. sci-hub.secutm.ac.in

Initially, the newly synthesized compound generated little scientific or commercial interest. clockss.org After its creation, Biltz sold the molecule to the pharmaceutical company Parke-Davis. avensonline.org However, when the compound was later resynthesized and screened by Parke-Davis chemist Arthur Dox in the 1920s as part of a search for new hypnotic (sleep-inducing) drugs, it was found to be inactive in this regard and was subsequently shelved. clockss.orgnih.gov For nearly three decades, the therapeutic potential of Diphenylhydantoin remained unrecognized. avensonline.org

Table 1: Key Details of the Biltz Synthesis of Diphenylhydantoin

| Feature | Description |

| Year of Discovery | 1908 wikipedia.org |

| Inventor | Heinrich Biltz wikipedia.org |

| Reactants | Benzil, Urea nih.gov |

| Catalyst | Base (e.g., Sodium Hydroxide (B78521), Potassium Hydroxide) cutm.ac.in |

| Reaction Type | Base-catalyzed condensation followed by intramolecular rearrangement cutm.ac.in |

| Initial Purpose | Organic chemistry exploration, not targeted drug discovery clockss.org |

Pioneering Investigations into Bioactivity and Initial Observations (1936-1938)

The therapeutic value of Diphenylhydantoin was uncovered nearly 30 years after its synthesis through the systematic work of Dr. Tracy J. Putnam, Chief of Neurology at Boston City Hospital, and his collaborator, Dr. H. Houston Merritt. clockss.org Dissatisfied with the available treatments for epilepsy, which were often sedative, Putnam and Merritt sought a compound that could control seizures without causing drowsiness. nih.gov

In 1936, they developed a novel animal model to screen for anticonvulsant activity. nih.gov This model allowed them to systematically test various compounds, including a list of non-hypnotic phenobarbital analogs from Parke-Davis, one of which was Diphenylhydantoin. clockss.orgnih.gov Their initial results, communicated to Parke-Davis in November 1936, showed that Diphenylhydantoin possessed impressive anticonvulsant properties. clockss.org

The first publication of their findings appeared in the journal Science in May 1937, where they reported that Diphenylhydantoin demonstrated a significant separation between anticonvulsant efficacy and hypnotic activity. clockss.org By June 1937, they presented more comprehensive results from their animal studies, confirming that the compound was a potent, nonsedating anticonvulsant. clockss.org Clinical trials began in May 1937, and by June 1938, Putnam and Merritt presented their clinical findings to the American Medical Association. clockss.org Their landmark 1938 paper detailed the treatment of 200 patients with convulsive disorders that had been resistant to previous therapies. clockss.orgnih.gov The results were striking and marked a turning point in the management of epilepsy. clockss.org

Table 2: Summary of Merritt and Putnam's 1938 Clinical Findings

| Patient Group | Number of Patients | Outcome | Percentage |

| Grand Mal Seizures | 142 | Attacks Relieved | 58% nih.gov |

| Attacks Greatly Decreased | 27% nih.gov | ||

| Petit Mal Seizures | 142 | Attacks Relieved | 35% nih.gov |

| Attacks Greatly Decreased | 49% nih.gov | ||

| Psychic Equivalent Attacks | 142 | Attacks Relieved | 67% nih.gov |

| Attacks Greatly Decreased | 33% nih.gov |

Evolution of Research Methodologies in Early Studies

The discovery of Diphenylhydantoin's bioactivity was a direct result of a significant evolution in research methodology. Prior to the work of Merritt and Putnam, the discovery of antiepileptic drugs like phenobarbital had been largely serendipitous. mdpi.compcbiochemres.com The prevailing research paradigm did not involve systematic screening of non-sedative compounds for specific anticonvulsant effects. nih.gov

Merritt and Putnam's key innovation was the development of a reliable and quantifiable animal model to assess anticonvulsant activity. clockss.orgnih.gov They used cats and delivered a pulsed, square-wave electrical current through scalp-mouth electrodes to induce seizures. clockss.org The researchers would progressively increase the current at set intervals until a seizure occurred, establishing the animal's baseline convulsive threshold. clockss.org After administering a test compound, they would repeat the procedure to determine if the threshold for inducing a seizure had changed. clockss.org

This method allowed for the objective measurement of a drug's ability to prevent seizures. nih.gov Crucially, it also enabled them to distinguish anticonvulsant effects from general sedation. clockss.org They observed that known depressants like phenobarbital only raised the convulsive threshold at doses that also caused sedation, whereas Diphenylhydantoin was effective at non-narcotic doses. clockss.org This systematic approach, testing compounds in an animal model before human administration, represented a major advance in pharmacological research. clockss.orgnih.gov

Contextual Impact on Drug Discovery Paradigms

The successful identification of Diphenylhydantoin as a potent, non-sedating anticonvulsant had a profound and lasting impact on drug discovery paradigms. nih.gov It marked a shift from reliance on chance discoveries to a more rational, systematic approach based on preclinical screening. pcbiochemres.com

The work of Merritt and Putnam established a new blueprint for discovering therapeutic agents, which is now known as translational research. clockss.org This paradigm involves several key steps:

Identifying a clinical need (e.g., a non-sedative anticonvulsant).

Developing a relevant animal model that can reliably measure the desired biological activity.

Systematically screening a library of chemical compounds for this activity.

Validating the findings from the animal model in human clinical trials.

This methodology demonstrated for the first time that the anticonvulsant and sedative properties of drugs could be separated and that animal models could accurately predict clinical efficacy in humans for this class of drugs. clockss.orgnih.gov The immediate success of Diphenylhydantoin spurred pharmaceutical companies to establish their own aggressive screening programs, leading to the introduction of a dozen new anticonvulsant drugs in the two decades that followed. clockss.org This structured approach, moving from the laboratory bench to the patient's bedside, became a foundational strategy in modern pharmacology and continues to influence the development of new therapies. clockss.orgnih.gov

Synthetic Methodologies and Advanced Chemical Transformations of Diphenylhydantoin

Classical Synthesis Routes

Classical methods for synthesizing diphenylhydantoin primarily rely on condensation reactions involving readily available precursors.

Benzil-Urea Condensation

One of the most established routes to diphenylhydantoin is the base-catalyzed condensation of benzil (B1666583) with urea (B33335). This method, often referred to as the Biltz synthesis, typically involves refluxing benzil and urea in an alcoholic solvent (such as ethanol) in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) ucl.ac.besphinxsai.comlabmonk.comnormalesup.orgacs.org. The reaction proceeds through a mechanism that resembles the benzilic acid rearrangement, where a phenyl group migrates, leading to the formation of the hydantoin (B18101) ring ucl.ac.besphinxsai.comnormalesup.orgacs.org.

Reaction Scheme: Benzil + Urea + Base (e.g., KOH) → Diphenylhydantoin

This method has been optimized over the years, with variations in solvent systems, base concentration, and reaction times to improve yields. For instance, using DMSO as a solvent with aqueous KOH has been reported to yield diphenylhydantoin in good yields ucl.ac.be.

Table 1: Benzil-Urea Condensation for Diphenylhydantoin Synthesis

| Reagents | Base | Solvent | Typical Conditions | Reported Yield Range | References |

| Benzil, Urea | KOH or NaOH | Ethanol (B145695) | Reflux, 2-8 hours | 44-74% | ucl.ac.besphinxsai.comlabmonk.comnormalesup.orgacs.org |

| Benzil, Urea | KOH | DMSO | Reflux, 2 hours | 74% | ucl.ac.be |

| Benzil, Urea | NaOH | Ethanol/Water | Reflux, 1 hour | Not specified | chemrxiv.org |

Coupling of Benzaldehyde and Sodium Cyanide Intermediates

Alternative classical pathways involve precursors derived from benzaldehyde. A common sequence begins with the benzoin (B196080) condensation of benzaldehyde, typically catalyzed by sodium cyanide (NaCN) or thiamine (B1217682) hydrochloride, to yield benzoin sphinxsai.comblogspot.comresearchgate.netnih.gov. Benzoin is then oxidized to benzil using oxidizing agents such as concentrated nitric acid or cupric sulfate (B86663) sphinxsai.comresearchgate.netnih.gov. The resulting benzil is subsequently reacted with urea under basic conditions, as described in section 2.1.1, to form diphenylhydantoin sphinxsai.comresearchgate.net.

The Bucherer-Bergs reaction offers another route, typically involving the reaction of a carbonyl compound (like benzophenone (B1666685) for diphenylhydantoin) with potassium cyanide and ammonium (B1175870) carbonate openmedscience.comnih.govproquest.comencyclopedia.pubwikipedia.org. While this multicomponent reaction is versatile for hydantoin synthesis, its application to benzophenone for direct diphenylhydantoin synthesis initially yielded low yields, which were improved by extending reaction times or increasing temperature in closed vessels nih.govproquest.com.

Reaction Scheme (via Benzoin): Benzaldehyde + NaCN → Benzoin Benzoin + Oxidizing Agent → Benzil Benzil + Urea + Base → Diphenylhydantoin

Reaction Scheme (Bucherer-Bergs): Benzophenone + KCN + (NH₄)₂CO₃ → Diphenylhydantoin

Modern Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and specialized techniques for diphenylhydantoin synthesis and derivatization.

N-Alkylation and Other Derivatization Approaches

Modification of the diphenylhydantoin core structure, particularly at the nitrogen atoms, has been explored to generate novel derivatives with potentially altered pharmacological properties. N-alkylation is a common strategy, employing various alkyl halides (e.g., iodomethane, bromoethane, benzyl (B1604629) chloride) in the presence of a base (like potassium carbonate) and often a phase-transfer catalyst (PTC) in solvents such as DMF or ethanol scielo.brpublish.csiro.auscilit.compreprints.orgresearchgate.net.

For example, reactions involving 3-benzyl-5,5-diphenylimidazolidine-2,4-dione (B13984763) with various alkyl halides under solid-liquid PTC conditions have yielded a series of N-alkylated phenytoin (B1677684) derivatives scilit.compreprints.orgresearchgate.net. Other derivatization strategies include the synthesis of triazolic compounds through N-alkylation with dibromopropane, followed by azide (B81097) formation and subsequent cycloaddition reactions scielo.br.

Table 2: Examples of N-Alkylation and Derivatization of Diphenylhydantoin

| Starting Material/Intermediate | Alkylating Agent | Base/Catalyst | Solvent | Product Type | References |

| Diphenylhydantoin | Benzyl chloride | K₂CO₃, TBAB | DMF | N-benzyl derivatives | scilit.compreprints.orgresearchgate.net |

| 3-Benzyl-5,5-diphenylhydantoin | Alkyl halides | K₂CO₃, PTC | DMF | N-alkyl derivatives | scilit.compreprints.orgresearchgate.net |

| Diphenylhydantoin | 1,3-Dibromopropane | Not specified | Not specified | N-alkylated derivatives (leading to triazoles) | scielo.br |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers advantages for library generation and combinatorial chemistry. For hydantoins, this typically involves attaching an amino acid or peptide to a solid support (resin), followed by chemical modifications to construct the hydantoin ring, often with concomitant cleavage from the resin nih.govrsc.org. This approach allows for the synthesis of diverse hydantoin-based compounds by varying substituents at different stages of the synthesis. For instance, resin-bound dipeptides can be converted into hydantoin libraries through reactions involving N-terminal amino groups and subsequent cyclization steps nih.gov.

Microwave-Assisted Synthesis Applications

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significant reductions in reaction times and often leading to improved yields and purity compared to conventional heating methods ucl.ac.bechemrxiv.orgresearchgate.netasianpubs.orgwjpmr.comajrconline.org. The synthesis of diphenylhydantoin via the benzil-urea condensation has been successfully adapted for microwave-assisted protocols. These methods can reduce reaction times from several hours to mere minutes ucl.ac.bewjpmr.comajrconline.org. For example, microwave irradiation of benzil and urea in the presence of a base has demonstrated efficient synthesis of phenytoin with high yields and purity wjpmr.comajrconline.org. This technique is particularly valuable for optimizing reaction conditions rapidly and for the synthesis of related derivatives ucl.ac.bescielo.br.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diphenylhydantoin

| Method | Reaction Time | Typical Yield | Notes | References |

| Conventional (Benzil-Urea) | 2-8 hours | 44-74% | Reflux heating | ucl.ac.besphinxsai.comlabmonk.com |

| Microwave-Assisted | Minutes | Improved | Reduced time, often higher yields, efficient, cleaner reactions | ucl.ac.bewjpmr.comajrconline.org |

Compound List

Benzaldehyde

Benzil

Benzoin

Diphenylhydantoin (Phenytoin)

Urea

Potassium Hydroxide (KOH)

Sodium Hydroxide (NaOH)

Sodium Cyanide (NaCN)

Potassium Cyanide (KCN)

Ammonium Carbonate

Nitric Acid

Cupric Sulfate

Ethanol

Dimethyl Sulfoxide (DMSO)

1,3-Dibromopropane

Sodium Azide

Phenylacetylene

2-Hydroxy-3-butyne

Manganese Dioxide (MnO₂)

Benzyl Chloride

Alkyl Halides (e.g., Iodomethane, Bromoethane)

Potassium Carbonate (K₂CO₃)

Tetra-n-butylammonium bromide (TBAB)

Dimethylformamide (DMF)

Benzophenone

Thiamine Hydrochloride

Synthesis of Isotope-Labelled Diphenylhydantoin and Analogues

The synthesis of isotope-labeled diphenylhydantoin and its analogues is vital for various research applications, including metabolic studies, pharmacokinetic profiling, and as tracers in biomedical imaging. A range of stable and radioactive isotopes, such as carbon-13 (13C), carbon-14 (B1195169) (14C), carbon-11 (B1219553) (11C), deuterium (B1214612) (2H), and nitrogen-15 (B135050) (15N), have been incorporated into the diphenylhydantoin structure.

Key Isotopic Labeling Strategies:

13C Labeling: Several routes exist for introducing 13C labels into diphenylhydantoin. For instance, [2,4,5-13C]-5,5-diphenylhydantoin can be synthesized by reacting benzoin with 13C-enriched urea openmedscience.comopenmedscience.com. Alternatively, a multi-step synthesis starting from [13C]carbon dioxide and phenylmagnesium bromide can lead to [13C]benzaldehyde, which is then converted to [13C]benzoin and subsequently to [2,4,5-13C]-5,5-diphenylhydantoin upon reaction with [13C]urea openmedscience.comopenmedscience.com. Phenytoin with all three carbon positions in the hydantoin ring labeled with 13C has been achieved through these methods openmedscience.comopenmedscience.com. Furthermore, 5,5-diphenylhydantoin with isotopic labels at specific positions, such as [2-13C, 1,3-15N2], is commercially available and utilized in research otsuka.co.jp.

14C Labeling: The Bucherer-Bergs reaction, employing benzophenone and [14C]potassium cyanide, is a common method for synthesizing [4-14C]-5,5-diphenylhydantoin openmedscience.comopenmedscience.com. This method also allows for the preparation of its major metabolite, [4-14C]-5-(4-hydroxyphenyl)-5-phenylhydantoin openmedscience.comopenmedscience.com. These 14C-labeled compounds are instrumental in whole-cell transport assays and metabolic fate studies openmedscience.comresearchgate.net.

11C Labeling: The synthesis of [11C]phenytoin has been achieved using [11C]phosgene reacting with 2-amino-2,2-diphenylacetamide (B3060947) openmedscience.comopenmedscience.com. More recently, improved yields of [11C]phenytoin have been reported via rhodium-mediated carbonylation using [11C]carbon monoxide ([11C]CO) nih.gov.

Deuterium (2H) Labeling: Deuterium-labeled diphenylhydantoin can be prepared through various methods, including the reaction of parabanic acid with d6-benzene and triflic acid openmedscience.comopenmedscience.com. Another approach involves the Bucherer-Bergs reaction of p-bromobenzophenone, followed by reduction in the presence of deuterium oxide to yield 5,5-di-(4-2H-phenyl)hydantoin openmedscience.comopenmedscience.com. Deuterium labeling in metabolically stable positions has also been successfully accomplished researchgate.net.

15N Labeling: The incorporation of 15N into the hydantoin ring, specifically at the N-3 position, has been achieved using readily available nitrogen sources openmedscience.comopenmedscience.com. Compounds like 5,5-Diphenylhydantoin-[2-13C, 1,3-15N2] are available for studies requiring dual labeling otsuka.co.jp.

These isotope-labeled compounds serve as critical tools for understanding drug metabolism, distribution, and receptor binding, contributing significantly to pharmacological research.

Green Chemistry Principles in Diphenylhydantoin Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances wjpls.orgresearchgate.net. In the context of diphenylhydantoin synthesis, these principles are increasingly being integrated to develop more sustainable and environmentally benign methodologies.

Key Green Chemistry Approaches:

Solvent Selection and Reduction: Traditional syntheses often employ organic solvents like ethanol. Green chemistry initiatives have focused on replacing these with more benign alternatives, such as water wjpls.orgresearchgate.net. Furthermore, solvent-free synthetic routes have been developed, notably employing solid-state reactions using grinding techniques with catalysts like potassium hydroxide (KOH) and silica (B1680970) gel. This approach offers advantages such as simplified work-up, reduced reaction times, and high yields, making it particularly environmentally friendly iau.ir. Other green solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol-200 (PEG-200) have also been utilized in conjunction with alternative energy sources ajrconline.orgresearchgate.netnih.govrsc.org.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has dramatically reduced reaction times, often from several hours to mere minutes, while simultaneously improving yields and purity compared to conventional heating methods ajrconline.orgacs.orgacademicjournals.orgucl.ac.beresearchgate.net. For example, microwave irradiation can achieve yields exceeding 90%, a substantial improvement over conventional methods that might yield around 50% ajrconline.org.

Ultrasound Irradiation: Similar to microwave irradiation, ultrasound-assisted protocols offer enhanced reaction rates, milder conditions, and higher yields researchgate.netrsc.orgacs.orgscirp.orgchemrxiv.orgmdpi.com. These methods contribute to greater energy efficiency and reduced reaction times chemrxiv.org.

Supersonic Wave Radiation: This technique has been applied to the synthesis of phenytoin sodium through benzoin condensation, oxidation, and cyclization reactions, offering advantages in terms of shorter reaction times and higher product purity scientific.netresearchgate.net.

Catalysis:

Vitamin B1 (Thiamine): Used as a catalyst in benzoin condensation, it serves as an eco-friendly alternative to toxic cyanide catalysts scientific.netresearchgate.netrsc.org.

Heterogeneous Catalysis: The development of reusable heterogeneous catalysts, such as Fe3O4@TiO2-PTA magnetic nanoparticles, under ultrasonic conditions, facilitates efficient synthesis with easier catalyst recovery nih.govrsc.org.

Photocatalysis: Eosin-Y has been employed as a photocatalyst in a one-pot green synthesis approach ajrconline.orgresearchgate.net.

Process Efficiency and Metrics:

Yield and Reaction Time: Green synthetic routes consistently demonstrate higher yields and significantly shorter reaction times compared to traditional methods. For instance, a green chemistry approach yielded 95.95% diphenylhydantoin compared to 89.83% from a conventional method wjpls.org. Solvent-free grinding methods have reported yields between 81-94% iau.ir.

Atom Economy and E-factor: These metrics are crucial for evaluating the sustainability of a process. A solvent-free synthesis of spiro-acridine derivatives incorporating phenytoin reported a high atom economy of 96.04% and a low E-factor of 0.0411, indicating minimal waste generation rsc.org. Green chemistry principles such as "design for energy efficiency" and "inherently safer chemistry" are also recognized benefits in modern synthetic strategies chemrxiv.org.

These advancements highlight a growing trend towards developing more efficient, safer, and environmentally responsible methods for synthesizing diphenylhydantoin and its related compounds.

Compound List:

Diphenylhydantoin (Phenytoin)

Benzil

Urea

Thiourea

Potassium hydroxide (KOH)

Sodium hydroxide (NaOH)

Dimethyl Sulfoxide (DMSO)

Ethanol

Water

Acetic acid

Sodium nitrate (B79036)

Hydrochloric acid

Benzaldehyde

Sodium cyanide

Potassium cyanide

Phosgene

Phenylmagnesium bromide

Carbon dioxide (CO2)

Benzoic acid

Benzoyl chloride

Sulfamide

N-cyanoguanidine

Ethylthiourea

Ammonium carbonate

Indole-3-aldehyde

Furfural

Acrolein

Ethyl N-hydroxyacetimidate

Glycine

Potassium cyanate (B1221674)

Benzoin

Sulfolane

Dioxane

Dimethylformamide (DMF)

Polyethylene Glycol-200 (PEG-200)

Vitamin B1 (Thiamine)

Ferric chloride hexahydrate (FeCl3 • 6H2O)

Eosin-Y

Silica gel

Parabanic acid

Triflic acid

p-Bromobenzophenone

[13C]carbon dioxide

[13C]urea

[14C]potassium cyanide

[11C]phosgene

[11C]CO

[13C]CO

d6-benzene

5,5-dimethyl-1,3-cyclohexanedione

5,5-diphenyl-2-thiohydantoin (B181291)

5-indolylmethylhydantoin (B216825)

5-aryl-substituted hydantoins

Allantoin

5-(4-hydroxyphenyl)-5-phenylhydantoin

5-phenyl-d5-phenyl-d5-hydantoin

5,5-di-(4-2H-phenyl)hydantoin

5,5-di-(4-3H-phenyl)-hydantoin

5,5-Diphenylhydantoin-[2-13C, 1,3-15N2]

L-phenylalanine

L-tryptophan

dl-lysine-[1-13C,epsilon-15N] dihydrochloride (B599025)

Spiro-acridine derivatives

5,5-Diphenylhydantoin sodium

Molecular Structure, Conformational Analysis, and Structural Activity Relationships of Diphenylhydantoin

Crystallographic Investigations and Polymorphism.acs.orgnih.govrsc.orgresearchgate.netresearchgate.netscience.govnih.govresearchgate.net

The three-dimensional arrangement of atoms and molecules in Diphenylhydantoin is fundamental to its properties. Crystallographic studies have provided profound insights into its solid-state architecture, revealing the existence of multiple crystalline forms, a phenomenon known as polymorphism. acs.orgnih.govrsc.orgresearchgate.netresearchgate.netscience.govnih.govresearchgate.net

X-ray Diffraction Analysis of Diphenylhydantoin and its Derivatives.acs.orgresearchgate.netnih.govsci-hub.seresearchgate.netresearcher.lifemdpi.com

In one study, the crystal structure of 3-allyl-5,5-diphenylimidazolidine-2,4-dione revealed a planar imidazolidine (B613845) ring with the allyl substituent oriented nearly perpendicular to it. sci-hub.seresearchgate.net The phenyl rings were found to be inclined to the mean plane of the imidazolidene ring by almost equal amounts. sci-hub.se Another investigation into N-alkylated derivatives confirmed their structures through X-ray crystallography, providing a solid foundation for further computational and biological studies. preprints.org The crystal structure of 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione showed the imidazolidine ring oriented at significant dihedral angles with respect to the two phenyl rings. iucr.org

A key aspect revealed by X-ray diffraction is the hydrogen-bonding network. In many derivatives, intermolecular N—H···O hydrogen bonds are crucial in forming dimers and stabilizing the crystal lattice. iucr.org These interactions, along with weaker C—H···O and C—H···π interactions, consolidate the crystal packing. iucr.orgiucr.org The ability of the two NH functional groups to act as hydrogen bond donors and the two carbonyl groups to act as acceptors contributes to the structural stability. preprints.org

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-Benzyl-5,5-diphenyl-2,4-dioxo-3-imidazolidineacetic acid | Triclinic | P1 | - |

| 3-(2,4-Dichlorobenzyl)-5,5-diphenyl-2,4-dioxo-1-imidazolidineacetic acid | Monoclinic | P2(1) | - |

| 3-Allyl-5,5-diphenylimidazolidine-2,4-dione | - | - | Planar imidazolidine ring, allyl group nearly perpendicular. sci-hub.seresearchgate.net |

| 5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione | - | - | Imidazolidine ring at dihedral angles of 79.10 (5)° and 82.61 (5)° to phenyl rings. iucr.org |

| 3-Decyl-5,5-diphenylimidazolidine-2,4-dione | - | - | Intermolecular N—H···O and C—H···O hydrogen bonds. tandfonline.com |

Hirshfeld Surface Analysis and Intermolecular Interactions.sci-hub.sepreprints.orgresearchgate.netiucr.orgiucr.org

To quantitatively and qualitatively analyze the intricate network of intermolecular interactions within the crystal structure of Diphenylhydantoin and its derivatives, Hirshfeld surface analysis is a powerful tool. sci-hub.sepreprints.orgresearchgate.netiucr.orgiucr.org This method allows for the visualization and quantification of different types of intermolecular contacts that govern the crystal packing.

The C···H/H···C contacts also play a substantial role, often contributing more than 30% to the Hirshfeld surface. iucr.orgiucr.org These interactions are frequently associated with C—H···π interactions between the phenyl rings. iucr.org The O···H/H···O contacts, representing hydrogen bonds, are another critical component, with contributions generally ranging from 18% to over 30%. preprints.orgiucr.orgiucr.org These hydrogen bonds are pivotal in forming the supramolecular architecture, often linking molecules into chains or dimers. iucr.orgtandfonline.com

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a detailed breakdown of these interactions. For example, in 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the H···H, C···H/H···C, and O···H/H···O contacts were found to be the most significant. iucr.org Similarly, for N-alkylated phenytoin (B1677684) derivatives, the Hirshfeld surface analysis confirmed the prevalence of H···H, C···H/H···C, and O···H/H···O interactions, underscoring the importance of hydrogen bonding and van der Waals forces in their crystal packing. preprints.org

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H | > 40% | van der Waals forces, due to peripheral hydrogen atoms. iucr.orgiucr.org |

| C···H/H···C | > 30% | Often associated with C—H···π interactions. iucr.orgiucr.org |

| O···H/H···O | 18% - >30% | Represents crucial hydrogen bonding. preprints.orgiucr.orgiucr.org |

Polymorphic Forms and Their Structural Elucidation.acs.orgnih.govrsc.orgresearchgate.netnih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of Diphenylhydantoin. acs.orgnih.govrsc.orgresearchgate.netscience.govnih.govresearchgate.net Different polymorphs can exhibit distinct physicochemical properties. Several studies have reported the existence of at least two polymorphs of phenytoin, often referred to as form I (the bulk form) and form II (a surface-induced phase). acs.orgnih.govrsc.orgresearchgate.netnih.gov

The structural elucidation of these polymorphs has been a significant area of research. While form I is the commonly known and characterized bulk phase, form II has been identified as a surface-induced polymorph that can be generated in thin films. acs.orgresearchgate.netnih.gov The formation of this surface-induced phase is influenced by factors such as the choice of solvent and crystallization kinetics. researchgate.netnih.gov

Grazing incidence X-ray diffraction (GIXD) has been instrumental in determining the unit cell dimensions of form II, which are significantly different from those of form I. acs.orgresearchgate.netnih.gov The full structure solution of form II was achieved by a combination of GIXD data and computational crystal structure prediction methods. acs.orgnih.govresearchgate.net This approach was necessary due to the challenges in obtaining single crystals of form II suitable for conventional X-ray diffraction. acs.orgnih.gov

The structural differences between the polymorphs are primarily in the hydrogen-bonding network. acs.orgnih.gov These variations in molecular packing are believed to be the reason for the observed differences in properties between the forms. acs.orgnih.gov For instance, the arrangement of molecules with respect to a surface can be altered by annealing amorphous films at different temperatures, leading to specific textures and polymorphic forms. rsc.org Specular X-ray diffraction and GIXD have revealed that annealing at different temperatures can induce different orientations of the unit cell. rsc.org

Spectroscopic Characterization Techniques.preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

Spectroscopic methods are indispensable for characterizing the molecular structure of Diphenylhydantoin, providing complementary information to crystallographic data. preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These techniques probe the vibrational and electronic properties of the molecule, as well as the chemical environment of its constituent atoms.

FTIR and UV-Vis Spectroscopy.preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.govscholarsresearchlibrary.comspectroscopyonline.com

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to characterize Diphenylhydantoin and its derivatives. preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.govscholarsresearchlibrary.comspectroscopyonline.com

FTIR spectroscopy provides information about the vibrational modes of the molecule. The molecular vibrations of Diphenylhydantoin have been investigated using FTIR and Raman spectroscopy, with density functional theory (DFT) calculations used to aid in the assignment of the observed bands. researchgate.netresearchgate.net Key vibrational bands include those associated with the N-H and C=O stretching modes of the hydantoin (B18101) ring, which are sensitive to hydrogen bonding. tandfonline.comresearchgate.netresearchgate.net For example, in the FTIR spectrum of 3-decyl-5,5-diphenylimidazolidine-2,4-dione, the N-H stretching vibration is a significant feature. tandfonline.com

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of Diphenylhydantoin in ethanol (B145695) typically shows absorption maxima that can be influenced by concentration, suggesting intermolecular interactions in solution. researchgate.netresearchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to understand the nature of these electronic transitions. researchgate.netresearchgate.net The spectra of N-alkylated phenytoin derivatives have also been characterized, contributing to the comprehensive structural analysis of these compounds. preprints.org

| Spectroscopic Technique | Information Provided | Key Findings for Diphenylhydantoin |

| FTIR | Vibrational modes of functional groups. scholarsresearchlibrary.com | N-H and C=O stretching bands are sensitive to hydrogen bonding. tandfonline.comresearchgate.netresearchgate.net |

| UV-Vis | Electronic transitions. scholarsresearchlibrary.com | Absorption maxima can be concentration-dependent, indicating intermolecular interactions. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C).acs.orgmdpi.compreprints.orgresearchgate.netresearchgate.netnih.govresearchgate.netopenmedscience.commdpi.comresearchgate.netblogspot.comhmdb.canih.govbezmialem.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of Diphenylhydantoin in solution. researchgate.netopenmedscience.comresearchgate.netbezmialem.edu.tr Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.commdpi.comblogspot.comhmdb.canih.gov

The ¹H NMR spectrum of Diphenylhydantoin typically shows signals corresponding to the protons of the phenyl rings and the N-H protons of the hydantoin ring. researchgate.nethmdb.ca The chemical shifts of the N-H protons can be particularly informative about hydrogen bonding interactions. mdpi.com In derivatives, the signals from the substituent groups provide further structural confirmation. For example, in 5-methyl-5-benzyl hydantoin, the diastereotopic protons of the CH₂ group appear as an AB quartet. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. openmedscience.com The signals for the carbonyl carbons (C=O) of the hydantoin ring are typically found in the downfield region of the spectrum. mdpi.com For instance, in 5-methyl-5-benzyl hydantoin, the signals for the two carbonyl carbons appear at 178.0 and 156.6 ppm. mdpi.com The carbon of the C5 position of the hydantoin ring is also readily identifiable. mdpi.com The structures of various N-alkylated phenytoin derivatives have been confirmed using ¹H and ¹³C NMR spectroscopy. preprints.org

| Nucleus | Typical Chemical Shift Ranges (ppm) | Structural Information |

| ¹H | Phenyl protons: ~7.0-7.5, N-H protons: variable. researchgate.nethmdb.ca | Environment of protons, hydrogen bonding. |

| ¹³C | Carbonyl carbons: ~155-180, Phenyl carbons: ~120-140. mdpi.com | Carbon skeleton, presence of functional groups. |

Mass Spectrometry and LCMS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and sensitive technique for the quantification of Diphenylhydantoin in various biological matrices. unifr.chnih.gov This method is favored over others like Gas Chromatography-Mass Spectrometry (GC-MS) due to its higher sensitivity, smaller sample volume requirements, and faster analysis time. unifr.ch

In developing LC-MS/MS methods, ionization and fragmentation of the analyte are optimized. For Diphenylhydantoin, positive electrospray ionization (ESI) mode has been found to produce a greater signal intensity compared to negative mode, thus enhancing sensitivity. nih.gov The analysis is often performed using multiple reaction monitoring (MRM), which provides high specificity and quantitative accuracy. nih.govspringernature.com In positive-ion mode, the precursor ion for Diphenylhydantoin is typically the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 253.011. nih.govresearchgate.net This precursor ion is then fragmented, and a specific product ion is monitored for quantification. A commonly used and high-intensity product ion for Diphenylhydantoin is m/z 182.100. nih.gov

The table below summarizes the optimized MRM parameters for the analysis of Diphenylhydantoin and its deuterated internal standard, d10-phenytoin. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Diphenylhydantoin | 253.011 | 182.100 | Positive ESI |

| d10-Phenytoin (Internal Standard) | 263.152 | 192.088 | Positive ESI |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org It is a powerful technique for studying chiral molecules. While Diphenylhydantoin itself is not chiral, its major metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), is. Chiroptical measurements, including CD, have been instrumental in determining the absolute configuration of the enantiomers of HPPH. nih.gov These studies, combined with chemical conversions and optical comparisons, established that the major metabolite of Diphenylhydantoin in humans, (-)-HPPH, possesses the S configuration. nih.gov This assignment was ultimately confirmed by X-ray crystallography. nih.gov

Raman Spectroscopy for Lattice Vibrations

Raman spectroscopy is a valuable tool for investigating the structural properties of solid-state materials, including different crystalline forms or polymorphs. The low-wavenumber region of the Raman spectrum (typically below 200 cm⁻¹) is particularly informative as it contains peaks corresponding to lattice vibrations, also known as phonon modes. acs.orgspectroscopyonline.com These modes are extremely sensitive to the details of crystal packing and intermolecular interactions, making them a unique fingerprint for a specific crystal structure. acs.orgspectroscopyonline.com

For Diphenylhydantoin, low-frequency Raman spectroscopy has been used in conjunction with Density Functional Theory (DFT) calculations to validate and identify different polymorphs. acs.org Studies have focused on comparing the known bulk crystal form (form I) with a surface-induced polymorph (form II) identified in thin films. acs.org The experimental Raman spectra in the low wavenumber region (up to ~150 cm⁻¹) are compared against spectra calculated via DFT for proposed crystal structures. acs.org A satisfactory match between the experimental and calculated phonon patterns provides strong validation for the proposed structure. acs.orgresearchgate.net The analysis of polarized Raman spectra further aids in the assignment of the observed vibrational modes. acs.org

| Technique | Application to Diphenylhydantoin | Key Findings |

|---|---|---|

| Low-Wavenumber Raman Spectroscopy | Polymorph identification and structure validation | Lattice vibrations (phonons) below 150 cm⁻¹ act as a fingerprint for crystal packing. acs.org |

| Polarized Raman Spectroscopy | Assignment of vibrational mode symmetries | Supports the detailed assignment of features in the phonon pattern. acs.org |

| Comparison with DFT Calculations | Validation of computationally predicted crystal structures | Excellent agreement between experimental and calculated spectra confirms the accuracy of the structural model. acs.orgresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide profound insights into the structural and electronic properties of Diphenylhydantoin. nih.govdrugbank.com These theoretical methods complement experimental data, helping to elucidate intermolecular interactions, conformational possibilities, and structure-activity relationships. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) have been widely applied to study Diphenylhydantoin and its derivatives. researchgate.netingentaconnect.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to Diphenylhydantoin to calculate its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netnih.gov A common approach involves using the B3LYP functional with various Pople-style basis sets, such as 6-31+G(2d,2p) or 6-311++G(d,p). researchgate.netingentaconnect.comcapes.gov.br

Key applications of DFT for Diphenylhydantoin include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule. ingentaconnect.comnih.gov

Vibrational Spectra Simulation: Predicting infrared and Raman spectra that can be compared with experimental data to confirm structural assignments. researchgate.net DFT calculations on a cluster of five Diphenylhydantoin molecules have been shown to accurately predict experimental vibrational spectra. researchgate.net

Intermolecular Interactions: Investigating the formation of hydrogen-bonded dimers, which are presumed to be relevant to the molecule's mechanism of action. researchgate.netsemanticscholar.org

Crystal Structure Analysis: When combined with dispersion corrections (DFT-d), this method is highly effective for studying crystal packing and validating polymorph structures by calculating lattice phonons. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. sci-hub.se The MEP map illustrates regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). sci-hub.se For Diphenylhydantoin and its derivatives, MEP calculations, often performed using DFT methods, reveal the reactive sites. ingentaconnect.comnih.govnih.gov Studies have shown that the electrostatic potential for Diphenylhydantoin is most negative around the carbonyl oxygen atoms and one of the nitrogen atoms of the hydantoin ring. scialert.net These electron-rich regions, typically colored red on an MEP map, indicate the likely sites for electrophilic attack. sci-hub.sescialert.net Conversely, regions with positive potential, colored blue, indicate sites susceptible to nucleophilic attack. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. frontiersin.org These orbitals are crucial for determining molecular reactivity and stability. sci-hub.sefrontiersin.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. preprints.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.sepreprints.org

For Diphenylhydantoin and its derivatives, FMO analysis has been performed using DFT calculations to understand their electronic properties and reactivity. ingentaconnect.comnih.govpreprints.org This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov The energies of the HOMO and LUMO and their energy gap are important global reactivity descriptors that provide a theoretical basis for the molecule's behavior in chemical reactions. nih.govsci-hub.se

| Orbital/Concept | Description | Significance for Diphenylhydantoin |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. preprints.org | Indicates the molecule's capacity to donate electrons in a reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. preprints.org | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. sci-hub.se | A larger gap suggests higher kinetic stability and lower chemical reactivity. sci-hub.se |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide valuable insights into the dynamic behavior of diphenylhydantoin (phenytoin) and its interactions with biological targets at an atomic level. These computational studies allow for the examination of conformational changes, binding stability, and interaction patterns over time, which are crucial for understanding its mechanism of action.

Extensive unbiased atomic scale simulations of phenytoin binding to the bacterial NavAb channel, a homologue of the mammalian voltage-gated sodium channel, have been performed. aesnet.org These simulations, utilizing the Anton supercomputer, revealed that phenytoin exhibits relatively strong binding at the membrane interface. aesnet.org It was observed to cross the membrane, albeit at a much slower rate and in a more restricted region compared to other channel blockers like benzocaine. aesnet.org The simulations also indicated that phenytoin can form a complex with the channel, effectively "locking" helices in place and blocking the activation gate. aesnet.org Interestingly, these simulations did not show significant interaction at the proposed eukaryotic consensus binding site (DIVS6), but rather identified several other potential binding sites, including the P-loop region associated with slow inactivation and a charged residue in the S4 voltage-sensing domain. aesnet.org

MD simulations have also been employed to assess the stability of protein-ligand complexes involving phenytoin derivatives. For instance, an 80-nanosecond MD simulation of a cholesterol oxidase complexed with an N-alkylated phenytoin derivative was conducted to evaluate the stability of their interaction. preprints.org The stability was assessed by analyzing parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), secondary structure elements (SSE), radius of gyration (Rg), and solvent-accessible surface area (SASA). preprints.orgnih.gov The results showed that the protein-ligand complex remained stable throughout the simulation, with minimal positional and conformational changes in the ligand, indicating a stable binding within the active site. preprints.orgscilit.com The analysis of hydrogen bonds during the simulation revealed that while several transient hydrogen bonds were formed, other non-bonded interactions also play a crucial role in maintaining the complex's stability. preprints.org

Further MD simulations on phenytoin complexes with various receptors, including Bcl-2, BDNF, IL-1β, and Caspase, have demonstrated stable dynamics over a 100-nanosecond time interval. nih.govnih.gov The stability of these complexes was confirmed by consistent RMSD, RMSF, and radius of gyration (Rg) values, suggesting that phenytoin can form stable interactions with these molecular targets. nih.govnih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Diphenylhydantoin and its Derivatives

| Parameter | Description | Significance in Diphenylhydantoin Studies |

| Root Mean Square Deviation (RMSD) | Measures the average displacement of atoms in the simulated structure relative to a reference structure. | Indicates the conformational stability of the diphenylhydantoin-protein complex over time. Low RMSD values suggest a stable binding. preprints.orgnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions of the protein upon diphenylhydantoin binding and highlights key residues involved in the interaction. preprints.orgnih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes (folding or unfolding) of the protein upon ligand binding. Stable Rg values suggest the complex remains compact. preprints.orgnih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the biomolecule that is accessible to the solvent. | A decrease in SASA upon ligand binding can indicate that the ligand is buried within the protein's binding pocket. preprints.org |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Identifies key hydrogen bond interactions that contribute to the binding affinity and stability of the complex. preprints.org |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. researchgate.netresearchgate.net For diphenylhydantoin and its analogues, QSAR studies have been crucial in understanding the structural requirements for their anticonvulsant activity.

QSAR models typically take the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The predictors in these models consist of various physicochemical properties or theoretical molecular descriptors, while the response variable is the biological activity, such as the concentration required to produce a specific biological effect. wikipedia.org

A key application of QSAR in the context of diphenylhydantoin has been the development of models to predict binding affinity to sodium channels. For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to develop a model for hydantoin binding. nih.gov This model revealed that substituting one of the phenyl rings of diphenylhydantoin with an n-alkyl chain of optimal length (6-7 carbons) was critical for tight binding. nih.gov It also highlighted the importance of the phenyl ring's orientation for effective binding. nih.gov This QSAR study led to the discovery of a novel class of hydroxy amide compounds with enhanced affinity for sodium channels. nih.gov

QSAR studies have also been used to explore the potential of diphenylhydantoin derivatives for other therapeutic applications. By correlating structural features with different biological endpoints, researchers can predict the likelihood of a compound exhibiting a particular pharmacological profile. researchgate.net For instance, QSAR models have suggested that derivatives with electron-accepting substituents might retain anticonvulsant activity similar to phenytoin, while those with electron-donating substituents could have potential as antimigraine agents. researchgate.net

The development of robust QSAR models requires rigorous validation to ensure their predictive power. nih.gov A well-validated QSAR model can be a powerful tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

Structure-Activity Relationships (SAR) of Diphenylhydantoin and Analogues

The structure-activity relationship (SAR) of diphenylhydantoin and its analogues delineates how modifications to its chemical structure influence its biological activity. These studies are fundamental to understanding its mechanism of action and for the rational design of new derivatives with improved properties.

Importance of the Hydantoin Ring

The hydantoin ring (imidazolidine-2,4-dione) is a core structural feature of diphenylhydantoin and is widely recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. mdpi.comekb.eg In diphenylhydantoin, the hydantoin ring is not merely a structural support but plays an active role in its biological function.

The ability of the hydantoin ring to participate in hydrogen bonding is a critical determinant of its anticonvulsant activity. nih.gov The amide nitrogens of the hydantoin ring can act as hydrogen bond donors, and substitutions at these positions that reduce this capability, such as N-methylation, lead to a significant decrease in anticonvulsant activity. nih.govnih.gov This suggests that hydrogen bonding interactions with the biological target, likely the voltage-gated sodium channel, are essential for its mechanism of action. nih.gov

Furthermore, the hydantoin ring is believed to be directly involved in the channel-blocking activity of its derivatives. researchgate.net Structural modifications to the hydantoin ring itself can alter the compound's affinity and selectivity for different states of the sodium channel. researchgate.net While the hydantoin ring is crucial for the activity of compounds with shorter side chains, its importance may be less critical for derivatives with long alkyl side chains. researchgate.net

Influence of Substituents on Molecular Activity

The nature and position of substituents on the diphenylhydantoin molecule profoundly impact its molecular activity.

Substituents at the N1 and N3 Positions: The N1 and N3 positions of the hydantoin ring are also critical for activity. As mentioned, alkylation at the amide nitrogens generally reduces anticonvulsant activity due to the loss of hydrogen bonding capability. nih.govscispace.com However, introducing specific substituents at the N3 position can lead to derivatives with altered pharmacological profiles. For example, the introduction of a chain containing a tertiary amine nitrogen at this position can shift the compound's affinity from inactivated sodium channels (phenytoin-like) to activated channels (quinidine-like). researchgate.net The incorporation of a 2-hydroxyphenyl group at the 3-amino position has been shown to yield a compound with anticonvulsant potency comparable to phenytoin. mdpi.com

Studies on various 3-substituted-5,5-diphenylhydantoins have shown that the nature of the substituent at the N3 position influences not only anticonvulsant activity but also other biological effects like antiproliferative activity. scispace.com The size and physicochemical properties of the N3-substituent are key determinants of the compound's relative activity. scispace.com For instance, substitution on a benzyl (B1604629) moiety at this position with methoxy, chloro, or bromo groups has been found to enhance antiproliferative activity. researchgate.net

Table 2: Influence of Substituents on the Activity of Diphenylhydantoin Analogues

| Position of Substitution | Type of Substituent | Effect on Activity | Reference |

| C5 | One phenyl ring replaced with an n-alkyl chain | Modulates binding affinity to sodium channels; optimal length is crucial. | nih.gov |

| N1/N3 | Methylation | Decreases anticonvulsant activity. | nih.govnih.gov |

| N3 | Chain with a tertiary amine | Shifts affinity from inactivated to activated sodium channels. | researchgate.net |

| N3 | 3-amino-phenytoin Schiff bases | Can produce potent anticonvulsant activity, sometimes comparable to phenytoin. | mdpi.com |

| N3-benzyl moiety | Methoxy, chloro, or bromo group substitution | Potentiates antiproliferative activity. | researchgate.net |

Pharmacophore Identification and Ligand Binding

A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological target. unina.it Identifying the pharmacophore of diphenylhydantoin is essential for understanding its interaction with the voltage-gated sodium channel and for designing new, more potent analogues.

The generally accepted pharmacophore for phenytoin-like anticonvulsants includes an aromatic ring and a polar amide or imide group. nih.gov Molecular modeling studies suggest that one of the aromatic rings of diphenylhydantoin engages in an aromatic-aromatic interaction with a tyrosine residue (Tyr-1771 in NaV1.2) in the inner pore of the sodium channel. nih.gov The amide groups of the hydantoin ring are proposed to form a low-energy amino-aromatic hydrogen bond with the aromatic ring of a phenylalanine residue (Phe-1764). nih.gov

The second aromatic ring is positioned to fill the pore lumen, likely interacting with other S6 segments and physically blocking the passage of sodium ions. nih.gov This model highlights the importance of both specific interactions (aromatic-aromatic and hydrogen bonding) and non-specific hydrophobic interactions in the binding of diphenylhydantoin. nih.gov

The development of pharmacophore models is often an iterative process involving the selection of active ligands, conformational analysis, assignment of pharmacophoric features, and molecular superimposition. unina.it Such models have been instrumental in guiding the synthesis of novel diphenylhydantoin analogues with increased affinity for sodium channels. nih.gov For example, a pharmacophore-derived analogue, where one phenyl ring was replaced by a large alkyl group and a meta-chloro group was added to the remaining phenyl ring, showed significantly increased affinity for the slow inactivated state of the sodium channel. nih.gov

Conformational Flexibility and Activity

The conformational flexibility of the diphenylhydantoin molecule and its analogues is another crucial factor influencing their biological activity. The ability of the molecule to adopt a specific conformation to fit into the binding site of the sodium channel is essential for its function.

Studies using 13C NMR spectroscopy have shown that the two phenyl groups of diphenylhydantoin possess a degree of rotational freedom along the para-ipso axis. nih.gov This motional freedom is considered an important feature for its anticonvulsant activity, as it allows the molecule to orient itself optimally within the binding pocket. nih.gov

Computational conformational analysis of hydantoin-based peptidomimetics has shown their ability to adopt defined secondary structures, such as α-helices and β-turns. acs.org This conformational adaptability is key to their potential as universal peptidomimetics, allowing them to display their side chains in the appropriate conformations to interact with various biological targets. acs.org

Molecular and Cellular Mechanisms of Action of Diphenylhydantoin

Modulation of Voltage-Gated Ion Channels

The principal mechanism of diphenylhydantoin is the modulation of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials in neurons. ucdavis.eduepilepsysociety.org.uk

Diphenylhydantoin's primary action is the blockade of voltage-gated sodium channels. epilepsysociety.org.ukwikipedia.orgslideshare.net This blockade is not constant but is characterized by being use-dependent and frequency-dependent. wikipedia.orgnih.gov This means the drug's blocking effect is more pronounced on neurons that are firing at a high frequency, a characteristic of seizure activity. wikipedia.orgdrugbank.com By selectively suppressing these rapidly firing neurons, diphenylhydantoin can prevent the spread of a seizure without affecting normal, low-frequency neuronal activity. wikipedia.orgpatsnap.com This action limits the development of maximal seizure activity and prevents post-tetanic potentiation, which is the enhancement of synaptic transmission following a burst of high-frequency stimulation. wikipedia.orgpediatriconcall.commedscape.com The drug targets nearly all subtypes of voltage-gated sodium channels. drugbank.com

Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. wikipedia.orgpatsnap.com Diphenylhydantoin exerts its effect by preferentially binding to the inactivated state of the sodium channel. wikipedia.orgpatsnap.compatsnap.com When a neuron depolarizes, the sodium channels open and then quickly enter an inactivated state, during which they cannot open again immediately. Diphenylhydantoin stabilizes this inactivated state, prolonging the refractory period and making it more difficult for the neuron to fire another action potential. wikipedia.orgpatsnap.com This state-dependent binding is crucial to its mechanism; since the proportion of inactivated channels increases with repetitive firing, the drug's blocking effect becomes more potent during the high-frequency neuronal discharge that occurs during a seizure. wikipedia.org While traditionally associated with fast inactivation, some research suggests that diphenylhydantoin's effects are more significantly linked to the enhancement of slower forms of inactivation. nih.gov Molecular simulations suggest this interaction may lock the channel's helices in place, preventing the gate from opening. aesnet.orgpnas.org

Beyond blocking sodium influx, diphenylhydantoin also appears to influence the movement of sodium out of the neuron. Some research suggests it may promote sodium efflux, potentially by increasing the efficiency of the sodium pump (Na+/K+-ATPase). pediatriconcall.com Studies on synaptosomes have shown that diphenylhydantoin can stimulate Na+/K+-ATPase activity, particularly under conditions of a high intracellular sodium to potassium ratio, which can occur during seizures. nih.govnih.gov This stimulation of the sodium pump helps to stabilize the neuronal membrane against the hyperexcitability caused by an altered sodium gradient. wikipedia.orgnih.gov However, other studies have produced more complex results, indicating that diphenylhydantoin can retard digoxin-induced inhibition of Na+/K+-ATPase but does not solely rely on this mechanism for its antiarrhythmic effects. ahajournals.org

While the primary target of diphenylhydantoin is the sodium channel, it also demonstrates effects on other ion channels, although these are generally considered secondary to its main mechanism. patsnap.com

Calcium Channels: Diphenylhydantoin has an inhibitory effect on voltage-gated calcium channels. medscape.comresearchgate.net This action can inhibit the sequestration of calcium ions in nerve terminals, which in turn modulates voltage-dependent neurotransmission at the synapse. medscape.com

Potassium Channels: The drug also interacts with potassium channels. researchgate.net It has been shown to inhibit certain voltage-gated potassium channels, such as the HERG channels, which are involved in cardiac repolarization. drugbank.comresearchgate.net

| Ion Channel | Effect of Diphenylhydantoin | Mechanistic Detail | Reference |

|---|---|---|---|

| Voltage-Gated Sodium (NaV) Channels | Blockade (Inhibition) | Binds preferentially to the inactivated state, producing use- and frequency-dependent suppression of high-frequency firing. | wikipedia.orgnih.govdrugbank.compatsnap.com |

| Voltage-Gated Calcium (CaV) Channels | Inhibition | Inhibits calcium influx at nerve terminals, affecting neurotransmitter release. | medscape.comresearchgate.net |

| Voltage-Gated Potassium (KV) Channels | Inhibition | Blocks certain potassium channels (e.g., HERG), which can affect cellular repolarization. | drugbank.comresearchgate.net |

Effects on Protein Synthesis and Cellular Metabolism (Mechanistic)

Diphenylhydantoin has been shown to influence fundamental cellular processes, including protein synthesis and metabolism, although the precise mechanisms and their contribution to its primary therapeutic effect are still under investigation.

Studies have reported that diphenylhydantoin can suppress RNA and protein synthesis. mdpi.com Research using fetal rat calvaria showed that the drug inhibited the incorporation of proline into both collagen and non-collagen proteins, an effect that was reversible. oup.com In other experimental models, diphenylhydantoin was found to stimulate the synthesis of specific stress proteins in embryonic tissues. nih.gov The relevance of these findings to its anticonvulsant action is not fully established. Some studies in specific cell types, like human trophoblasts, found no depression of protein synthesis at pharmacological levels. nih.gov

The compound also affects cellular metabolism. Diphenylhydantoin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP2C19. nih.govdovepress.com This process converts the hydrophobic drug into more water-soluble metabolites that can be eliminated from the body. mhmedical.com At a cellular level, toxic effects of diphenylhydantoin have been linked to mitochondrial dysfunction, which can impair the electron transport chain and disrupt ATP synthesis. brainly.com Furthermore, diphenylhydantoin is known to alter folate metabolism, which is critical for the synthesis of DNA precursors. iarc.fr Research in rat models of cerebral ischemia indicated that diphenylhydantoin treatment resulted in higher levels of Guanosine (B1672433) triphosphate (GTP), a molecule involved in protein synthesis and cellular signaling. ahajournals.org

| Cellular Process | Observed Effect of Diphenylhydantoin | Research Finding Detail | Reference |

|---|---|---|---|

| Protein Synthesis | Inhibition / Modulation | Inhibited collagen and non-collagen protein synthesis in fetal rat calvaria. Stimulated synthesis of specific stress proteins in mouse embryonic tissue. | oup.comnih.gov |

| Cellular Metabolism | Alteration | Metabolized by CYP2C9/CYP2C19. Can impair mitochondrial ATP synthesis at toxic levels. Alters folate metabolism. | nih.govdovepress.combrainly.comiarc.fr |

| Nucleotide Metabolism | Modulation | Associated with higher Guanosine triphosphate (GTP) levels in rat brains post-ischemia. | ahajournals.org |

Investigations into Poly-Uracil-Directed Polyphenylalanine Synthesis

Early investigations into the mechanisms of diphenylhydantoin explored its potential impact on protein synthesis. One area of focus was its effect on poly-uracil-directed polyphenylalanine synthesis, a model system used to study the elongation phase of protein production. nih.gov In this system, a synthetic messenger RNA (mRNA) composed solely of uracil (B121893) nucleotides directs the formation of a polypeptide chain consisting only of phenylalanine residues. psu.edu Studies conducted on in vitro protein synthesis in rat brain tissue found no demonstrable effect of diphenylhydantoin on this process. nih.gov This suggests that the compound does not directly interfere with the ribosomal machinery responsible for polypeptide chain elongation as directed by a simple, artificial mRNA template. nih.gov

Natural mRNA-Directed Amino Acid Incorporation

To further elucidate the role of diphenylhydantoin in protein synthesis, researchers examined its effect on the incorporation of amino acids as directed by natural messenger RNA (mRNA). nih.gov Unlike the simplified poly-uracil system, natural mRNA contains a complex sequence of codons that direct the incorporation of various amino acids to produce functional proteins. psu.edu In vitro studies using rat brain preparations revealed that diphenylhydantoin did not have a demonstrable effect on the incorporation of amino acids into polypeptides as guided by natural mRNA. nih.gov This finding, consistent with the results from poly-uracil-directed synthesis, suggests that diphenylhydantoin does not significantly impact the core process of translating genetic information from mRNA into protein under these experimental conditions. nih.gov

Aminoacylation of tRNA

A critical step preceding the incorporation of amino acids into a growing polypeptide chain is the "charging" of transfer RNA (tRNA) molecules, a process known as aminoacylation. youtube.commdpi.com This reaction, catalyzed by aminoacyl-tRNA synthetases, attaches the correct amino acid to its corresponding tRNA molecule. wikipedia.orgyoutube.com Investigations into the potential mechanisms of action of diphenylhydantoin included examining its influence on this vital process. Studies using purified rat liver tRNAs found that diphenylhydantoin did not alter the rate of aminoacylation. nih.gov This indicates that the compound does not interfere with the enzymatic process of attaching amino acids to their specific tRNA carriers, a fundamental prerequisite for protein synthesis. nih.gov

DNA-Dependent RNA Synthesis

The synthesis of RNA from a DNA template, known as transcription, is a fundamental process for gene expression. drugbank.com This process is catalyzed by DNA-dependent RNA polymerase. The potential for diphenylhydantoin to interfere with this primary step of gene expression has been a subject of investigation. Research has shown that some compounds can inhibit RNA synthesis by binding to DNA-dependent RNA polymerase. drugbank.comozemedicine.com However, studies examining the effect of diphenylhydantoin found that it did not inhibit DNA-dependent RNA synthesis as catalyzed by RNA polymerase. nih.gov This suggests that the pharmacological actions of diphenylhydantoin are not mediated through the direct inhibition of transcription. nih.gov

Impact on Nucleotide Metabolism and GTP/GDP Ratio

Diphenylhydantoin has been shown to affect the metabolism of nucleotides, particularly the balance between guanosine triphosphate (GTP) and guanosine diphosphate (B83284) (GDP). ahajournals.org Guanine nucleotides are integral to cellular energy metabolism and are essential for processes like protein synthesis. ontosight.aifiveable.me In a study on rat cerebral ischemia, phenytoin-treated rats exhibited higher levels of GTP compared to untreated rats. ahajournals.org Consequently, the GTP/GDP ratio was higher in the phenytoin-treated group after a period of recirculation following ischemia. ahajournals.org A decreased GTP/GDP ratio has been reported to inhibit the formation of ternary complexes in protein synthesis. ahajournals.org Therefore, the observed increase in the GTP/GDP ratio in the presence of phenytoin (B1677684) suggests a potential mechanism by which it could influence protein synthesis, although the precise relationship remains an area for further investigation. ahajournals.org

| Time Point | Treatment Group | GTP (% of control) | GTP/GDP Ratio |

|---|---|---|---|

| 60 min Recirculation | Untreated | 73.2% | Lower |

| Phenytoin-treated | Higher than untreated | Higher |

Influence on Extrathyroidal Turnover of Thyroid Hormones (Mechanistic)

Diphenylhydantoin is known to influence the metabolism of thyroid hormones outside of the thyroid gland itself. csnn.eu The primary mechanism for this effect is the induction of hepatic microsomal enzymes, particularly glucuronosyltransferase. csnn.eu This increased enzyme activity accelerates the peripheral metabolism of thyroxine (T4) and its conversion to triiodothyronine (T3). csnn.euderangedphysiology.com Studies in humans have demonstrated that diphenylhydantoin administration leads to a decrease in plasma thyroxine concentration and an increased disappearance rate of radiolabeled thyroxine from the plasma. nih.govjci.org This is a result of enhanced urinary and fecal excretion of the hormone. nih.gov Despite the decrease in total plasma thyroxine, the absolute degradation of thyroxine may remain unchanged because the fractional turnover rate increases. nih.gov This indicates that the body compensates for the lower hormone levels by clearing it more rapidly.

| Parameter | Effect of Diphenylhydantoin | Mechanism |

|---|---|---|

| Plasma Thyroxine (T4) Concentration | Decrease | Induction of hepatic glucuronosyltransferase, leading to accelerated peripheral metabolism. |

| Plasma Radiothyroxine Disappearance Rate | Increase | |

| Urinary and Fecal Excretion of Radioisotope | Increase |

Other Cellular Targets and Biochemical Pathways

Beyond its well-established effects on sodium channels and thyroid hormone metabolism, diphenylhydantoin interacts with other cellular targets and biochemical pathways. It is known to be metabolized primarily by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, to its inactive metabolite, p-HPPH. nih.govdrugbank.com This metabolic process can proceed through a reactive arene oxide intermediate, which has been implicated in some of the drug's toxic effects. nih.gov Additionally, the hydroperoxidase component of prostaglandin (B15479496) synthetase and thyroid peroxidase can bioactivate phenytoin to a reactive free radical intermediate. nih.gov The cellular balance between bioactivation and detoxification pathways, such as those involving glutathione (B108866), appears to be crucial in mitigating potential phenytoin-mediated cell injury. oup.com Furthermore, diphenylhydantoin has been shown to interact with other cellular components, including being a target for transport by ABCB1, a protein implicated in drug resistance at the blood-brain barrier. nih.gov

Cholesterol Oxidase Inhibition

Research into the molecular interactions of Diphenylhydantoin derivatives has explored their potential as enzyme inhibitors. Specifically, the inhibitory effects of N-alkylated derivatives of 5,5-diphenylhydantoin on cholesterol oxidase (ChOx) have been investigated through molecular docking studies. These studies aim to estimate the inhibitory potency by analyzing the binding affinity of these compounds within the active site of the enzyme. scilit.compreprints.org

The binding of these derivatives to cholesterol oxidase is a thermodynamically favorable and spontaneous process, as indicated by negative binding energies. preprints.org Molecular docking simulations have shown that various derivatives fit well into the binding site of cholesterol oxidase, forming stable complexes with the amino acids present. preprints.org

Among the tested N-alkylated derivatives, the nature of the alkyl group influences the binding affinity. A derivative featuring an N-benzyl moiety (compound 4) demonstrated a higher binding affinity compared to derivatives with N-methyl (compound 5) and N-ethyl (compound 6) groups. scilit.compreprints.org The stability of the complex formed between the N-benzyl derivative and cholesterol oxidase was further confirmed through molecular dynamics (MD) simulations, which showed minimal conformational changes over an 80-nanosecond simulation period. scilit.com This suggests a stable interaction within the enzyme's binding site. scilit.com While these derivatives show potential for cholesterol oxidase inhibition, their estimated efficiency is lower than that of the native ligand, flavin-adenine dinucleotide. preprints.org

Opioid Receptor Interactions (Kappa and Delta)

The mechanism of action for derivatives of 5,5-diphenylhydantoin has been linked to their interaction with opioid receptors. nih.govresearchgate.net Molecular docking studies on four 5,5′-diphenylhydantoin Schiff bases (SB1-Ph, SB2-Ph, SB3-Ph, and SB4-Ph) have suggested that their primary mechanism involves the kappa (κ) and delta (δ) opioid receptors, with less significant interaction with the mu (μ) receptor. nih.govresearchgate.net

The research indicates that selectivity for the kappa receptor is associated with higher biological effects. nih.govresearchgate.net A strong correlation was identified between the in-vivo anticonvulsant activity of these compounds and the interaction energies calculated for the kappa and delta receptors in docking studies. nih.govresearchgate.net Specifically, the best correlation was found with the difference between the interaction energies of the ligands with the kappa and delta receptors. nih.gov

The various Schiff base derivatives display different binding affinities for the receptors. For instance, in the case of the delta receptor, derivatives SB2-Ph and SB3-Ph fit well within the receptor cavity. nih.gov SB3-Ph forms a hydrogen bond with the amino acid Asp128, which may contribute to greater selectivity. nih.gov For both kappa and delta receptors, SB1-Ph was identified as the ligand with the poorest performance in terms of interaction. nih.gov

Influence on Cell Proliferation and Gene Expression (Cellular Models)

Diphenylhydantoin has been shown to exert significant influence on cell proliferation and gene expression in various cellular models. In studies using human normal palate fibroblasts, diphenylhydantoin was found to alter the production of extracellular matrix components, reducing both collagen and glycosaminoglycan synthesis. nih.gov This was accompanied by changes in cytoskeletal components, with substantial decreases in tubulin, vimentin, and alpha-actin, and an increase in vinculin. nih.gov